molecular formula C11H20O5 B14610475 Diethyl 4-hydroxyheptanedioate CAS No. 58262-40-1

Diethyl 4-hydroxyheptanedioate

Cat. No.: B14610475
CAS No.: 58262-40-1
M. Wt: 232.27 g/mol
InChI Key: UWQPCIUMFGRZFT-UHFFFAOYSA-N
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Description

Diethyl 4-hydroxyheptanedioate is an organic compound with the molecular formula C11H20O5 It is an ester derivative of heptanedioic acid, featuring a hydroxyl group on the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-hydroxyheptanedioate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxyheptanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the reaction of diethyl malonate with 1,3-dibromopropane, followed by hydrolysis and decarboxylation to yield this compound. This multi-step synthesis requires careful control of reaction conditions to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as p-toluenesulfonic acid or ion-exchange resins can be used to facilitate the esterification reaction. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-hydroxyheptanedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of diethyl 4-oxoheptanedioate.

    Reduction: The ester groups can be reduced to primary alcohols using reagents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Diethyl 4-oxoheptanedioate.

    Reduction: Diethyl 4-hydroxyheptanediol.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

Diethyl 4-hydroxyheptanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and plasticizers due to its ester functionality.

Mechanism of Action

The mechanism of action of diethyl 4-hydroxyheptanedioate depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A diester of malonic acid, commonly used in organic synthesis.

    Diethyl oxalate: An ester of oxalic acid, used as a reagent in organic chemistry.

    Diethyl succinate: An ester of succinic acid, used in the synthesis of pharmaceuticals and fragrances.

Uniqueness

Diethyl 4-hydroxyheptanedioate is unique due to the presence of a hydroxyl group on the fourth carbon atom, which imparts distinct reactivity and functional versatility. This structural feature differentiates it from other diesters and enhances its utility in various chemical transformations and applications.

Properties

IUPAC Name

diethyl 4-hydroxyheptanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O5/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQPCIUMFGRZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(CCC(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542573
Record name Diethyl 4-hydroxyheptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58262-40-1
Record name Diethyl 4-hydroxyheptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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